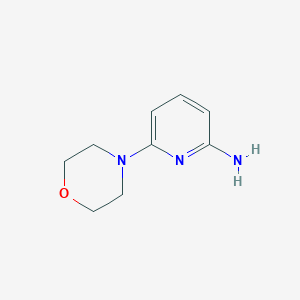

6-Morpholinopyridin-2-amine

Description

Contextual Significance of Pyridine-Based Amines in Chemical Sciences

Pyridine (B92270), a heterocyclic organic compound structurally related to benzene (B151609) but with one methine group replaced by a nitrogen atom, is a cornerstone of medicinal chemistry. rsc.orgderpharmachemica.com The nitrogen atom imparts unique characteristics, such as basicity, the ability to form hydrogen bonds, and enhanced solubility, making the pyridine scaffold a "privileged" structure in drug design. rsc.orgnih.gov Its presence in numerous FDA-approved drugs, including the anticancer agent imatinib (B729) and the anti-ulcer medication omeprazole, underscores its therapeutic importance. nih.gov

Overview of Morpholine-Containing Heterocycles in Research

Morpholine (B109124) is another heterocyclic compound that is frequently employed in medicinal chemistry. nih.gov Recognized as a privileged pharmacophore, the morpholine ring is valued for its advantageous physicochemical, biological, and metabolic properties. nih.govresearchgate.net Its inclusion in a molecule can enhance drug-like characteristics by improving solubility, metabolic stability, and pharmacokinetic profiles. nih.govbiosynce.com

The morpholine moiety, with its chair-like conformation and a combination of a weakly basic nitrogen atom and a polar oxygen atom, offers a well-balanced hydrophilic-lipophilic profile. nih.govacs.org This allows it to engage in various interactions with biological targets, such as hydrogen bonding and electrostatic interactions. biosynce.com It can act as a key component of a pharmacophore, directly interacting with enzyme active sites or receptors, or serve as a scaffold to correctly orient other functional groups. nih.govnih.gov Consequently, the morpholine ring is a feature of numerous experimental and approved drugs for a wide range of diseases, including cancer and central nervous system disorders. nih.govnih.govacs.org

Research Trajectories for 6-Morpholinopyridin-2-amine

The research involving this compound primarily positions it as a key intermediate or a structural motif in the development of more complex, biologically active molecules. Its synthesis is often a crucial step in multi-step reaction sequences. For instance, it has been synthesized from 2-chloro-5-nitropyridine (B43025) by reaction with morpholine, followed by the reduction of the nitro group. frontiersin.org Another approach involves the copper-catalyzed C-N bond formation from 2-amino-5-halopyridine. rsc.org

Specific research applications have incorporated this scaffold into potential therapeutic agents:

Anticancer Agents: The compound has been used as a building block in the synthesis of selective RAF inhibitors for RAS mutant cancers. acs.orgresearchgate.net It has also been part of the discovery of potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for anticancer drug discovery. acs.org

Antiparasitic Agents: In the search for new treatments for Chagas disease, derivatives containing the 6-morpholinopyridin-2-yl moiety have been synthesized and evaluated for their activity against Trypanosoma cruzi. acs.orgnih.gov It has also been listed as a component in aminopyridine derivatives investigated as anti-malarial agents. google.com

Other Biological Targets: Research has explored derivatives of 6-morpholinopyridin-3-amine (B1582386) (an isomer) in the context of urease inhibition. researchgate.net The related scaffold has also been used to generate novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives with cytotoxic activity. mdpi.com

Current State of Knowledge and Identified Research Gaps for the Chemical Compound

The current body of scientific literature firmly establishes this compound as a versatile synthetic intermediate. Its utility is demonstrated in the construction of complex molecules targeting a variety of diseases, from cancer to parasitic infections. The physicochemical properties endowed by the combination of the aminopyridine and morpholine rings make it an attractive starting point for medicinal chemistry campaigns.

Future research could, therefore, focus on a broader screening of this compound against a wider range of biological targets to uncover any standalone therapeutic potential. Furthermore, while its role as a synthetic precursor is well-documented, further exploration of its reactivity and the development of more efficient and sustainable synthetic routes to access it and its derivatives remain valuable areas of investigation. researchgate.net Systematic structure-activity relationship (SAR) studies starting from this core scaffold could also provide deeper insights for designing future generations of pyridine-based therapeutics.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-morpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZFYYWHNXICNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596148 | |

| Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400774-96-1 | |

| Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Morpholinopyridin 2 Amine and Its Derivatives

Direct Synthetic Routes to the 6-Morpholinopyridin-2-amine Scaffold

Direct routes to the this compound core structure primarily involve the sequential or concerted formation of the C-N bonds at the C2 and C6 positions of the pyridine (B92270) ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in pyridine chemistry and a prevalent method for synthesizing this compound. researchgate.net This pathway involves the displacement of a suitable leaving group, typically a halide, from an electrophilic pyridine ring by a nucleophile. researchgate.net Unlike standard SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination sequence involving a stabilized intermediate known as a Meisenheimer complex. researchgate.netnih.gov

A common and effective strategy for building the target scaffold begins with a halogenated pyridine precursor that is activated towards nucleophilic attack. A prime example is the reaction involving 2-chloro-5-nitropyridine (B43025). In this approach, the chlorine atom at the C2 position serves as the leaving group, and the synthesis proceeds in two key steps:

Introduction of the Morpholine (B109124) Moiety: Morpholine, acting as a nitrogen nucleophile, attacks the C2 position of 2-chloro-5-nitropyridine, displacing the chloride ion. This reaction is facilitated by the presence of the electron-withdrawing nitro group at the C5 position, which makes the pyridine ring sufficiently electron-deficient. The product of this step is 4-(5-nitropyridin-2-yl)morpholine (B1329691).

Formation of the 2-amino Group: The nitro group of 4-(5-nitropyridin-2-yl)morpholine is subsequently reduced to a primary amine. This reduction is typically achieved using standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl), to yield the final product, this compound.

Kinetic studies on the reactions of 2-chloro-5-nitropyridine with various amines have been performed to understand the reaction mechanism and substituent effects. nih.gov

| Precursor | Reagent | Product | Key Transformation |

| 2-chloro-5-nitropyridine | Morpholine | 4-(5-nitropyridin-2-yl)morpholine | SNAr Reaction |

| 4-(5-nitropyridin-2-yl)morpholine | H₂, Pd/C | This compound | Nitro Reduction |

The efficiency of SNAr reactions on pyridine rings is critically dependent on the presence of electron-withdrawing groups (EWGs). researchgate.net These groups activate the ring towards nucleophilic attack by reducing its electron density. The most effective activating groups are those positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. researchgate.net

In the case of 2-chloro-5-nitropyridine, the nitro group (-NO₂) is para to the chlorine leaving group. When the nucleophile (morpholine) attacks the C2 carbon, a negative charge develops on the pyridine ring. This charge is delocalized effectively onto the oxygen atoms of the nitro group, stabilizing the Meisenheimer intermediate and thereby lowering the activation energy for its formation. researchgate.net This stabilization is crucial for the reaction to proceed under viable conditions. researchgate.net Other functional groups such as cyano (-CN) and acyl groups also serve as powerful activators in SNAr reactions. researchgate.netmdpi.com The reactivity of the pyridine ring itself is generally higher than that of benzene (B151609) in SNAr reactions because the ring nitrogen atom helps to delocalize the negative charge in the intermediate. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient route to complex molecules like substituted 2-aminopyridines. researchgate.netmdpi.com These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

While a direct one-pot MCR for this compound is not extensively documented, a plausible strategy involves the use of a morpholine-containing building block in an established MCR for 2-aminopyridine (B139424) synthesis. One such approach involves the following steps:

Synthesis of a Morpholine-Enaminone: A key intermediate, a β-morpholino enaminone, can be synthesized via a three-component reaction of an acetophenone, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and morpholine.

Pyridine Ring Formation: This morpholine-containing enaminone can then serve as a precursor in a subsequent multicomponent reaction. For instance, it can react with malononitrile (B47326) and an ammonia (B1221849) source (like ammonium (B1175870) acetate) in a variation of the Guareschi-Thorpe condensation to construct the 2-amino-6-morpholinopyridine scaffold.

This approach leverages the power of MCRs to build the core heterocyclic structure with the desired substituents pre-installed on the reactants. mdpi.com

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class |

| Four-Component 2-Aminopyridine Synthesis researchgate.net | Acetophenone | Malononitrile | Triethoxymethane | Primary Amine | Substituted 2-Aminopyridines |

| Three-Component 2-Aminopyridine Synthesis mdpi.com | Enaminone | Malononitrile | Primary Amine | - | Substituted 2-Aminopyridines |

While many C-N bond-forming reactions rely on transition-metal catalysts, several catalyst-free methods exist for the amination of pyridine rings. These methods are advantageous as they avoid the cost and potential product contamination associated with metal catalysts.

One of the classic methods is the Chichibabin reaction , which involves the direct amination of pyridines at the C2 or C6 position using sodium amide (NaNH₂) in a non-polar solvent like toluene. A potential route to the target compound could involve the initial synthesis of 2-morpholinopyridine, followed by a Chichibabin amination at the C6 position. However, controlling the regioselectivity of this reaction can be challenging.

More modern approaches include base-promoted amination of halogenated pyridines in environmentally benign solvents like water. For example, reacting a 2-halo-6-morpholinopyridine with an amine source in the presence of a strong base like sodium tert-butoxide can furnish the desired product without the need for a palladium or copper catalyst. These reactions often proceed via an SNAr mechanism, where the strong base facilitates the nucleophilic attack and subsequent elimination.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like pyridines. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity by minimizing the formation of side products.

The SNAr reaction, central to the synthesis of this compound, is particularly well-suited for microwave assistance. The reaction between a halogenated pyridine and morpholine can be significantly expedited under microwave heating. Similarly, multicomponent reactions to form the pyridine ring can also benefit from microwave irradiation, often allowing for solvent-free conditions and faster, more efficient conversions.

| Reaction Type | Conventional Heating (Time) | Microwave Irradiation (Time) | Advantage of Microwave |

| Synthesis of Quinolinyl Thiosemicarbazones | 4-6 hours | 3-5 minutes | Reduced time, higher yield |

| Synthesis of Pyrazolo-[3,4-b]-quinolines | Not specified | 5 minutes | Rapid, eco-friendly |

| Synthesis of 2-Pyrazoline Derivatives | Not specified | 8-10 minutes | Rapid reaction |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Indirect Synthesis via Functional Group Interconversions on Pyridine-Morpholine Intermediates

Indirect synthetic routes to this compound often involve the initial construction of a pyridine ring bearing a morpholine moiety, followed by the introduction or modification of other functional groups to yield the desired 2-amino substituent. This approach offers flexibility in introducing diverse functionalities and can be advantageous for accessing a range of derivatives.

Reduction of Nitropyridine Precursors

A common and effective strategy for introducing an amino group onto a pyridine ring is through the reduction of a corresponding nitropyridine precursor. In the context of this compound synthesis, this involves the preparation of a 4-(5-nitro-2-pyridinyl)morpholine intermediate, which is subsequently reduced to the target amine.

The synthesis of the nitropyridine precursor typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Commercially available 2-chloro-5-nitropyridine serves as a suitable starting material. The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. Reaction with morpholine, a secondary amine, readily displaces the chloride at the 2-position to furnish 4-(5-nitro-2-pyridinyl)morpholine.

The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. These reactions are typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol, methanol, or ethyl acetate. The reaction conditions, including pressure, temperature, and catalyst loading, can be optimized to achieve high yields and clean conversions.

| Catalyst | Reductant | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |

| Pd/C | H₂ | Ethanol | Room Temperature | 50 | >95 |

| SnCl₂·2H₂O | HCl | Ethanol | Reflux | Atmospheric | ~90 |

| Fe/NH₄Cl | H₂O/Ethanol | Reflux | Atmospheric | ~85 |

This table presents typical conditions for the reduction of nitropyridines and is for illustrative purposes. Actual conditions for 4-(5-nitro-2-pyridinyl)morpholine may vary.

Alternative reduction methods that avoid the use of high-pressure hydrogen gas include the use of metal/acid combinations, such as tin(II) chloride in hydrochloric acid or iron powder in the presence of an ammonium chloride solution. These methods can be particularly useful for laboratory-scale syntheses.

Alkylation and Other Substitutions on 2-Mercaptopyridine (B119420) Derivatives

An alternative indirect approach to this compound involves the use of 2-mercaptopyridine derivatives as key intermediates. This strategy leverages the nucleophilicity of the sulfur atom to facilitate the introduction of other functionalities.

One plausible pathway commences with a 6-substituted morpholinopyridine. The 2-mercapto group can be introduced through various methods, such as reaction with a sulfurating agent. The resulting 2-mercapto-6-morpholinopyridine can then undergo functional group interconversion.

A mild and catalyst-free method for the synthesis of 2-aminopyridines from 2-mercaptopyridine has been reported, which could be adapted for this synthesis. stackexchange.com This involves the alkylation of the 2-mercaptopyridine with a suitable reagent to form a more reactive intermediate. For instance, reaction with 1,2-dibromoethane (B42909) can yield a cyclic dihydrothiazolopyridinium salt. This salt is then susceptible to nucleophilic attack by amines. Treatment of this intermediate with ammonia or a primary amine would lead to the formation of the desired 2-aminopyridine derivative. While this specific application to a 6-morpholino-substituted pyridine has not been explicitly detailed in the provided literature, the general principle offers a viable synthetic route.

Regioselectivity and Stereochemical Control in Synthetic Pathways

The regioselectivity of the synthetic steps is a crucial consideration in the preparation of this compound. During the synthesis of the 4-(5-nitro-2-pyridinyl)morpholine intermediate from 2-chloro-5-nitropyridine, the substitution of the chlorine atom by morpholine is highly regioselective. Nucleophilic aromatic substitution on pyridine rings is favored at the 2- and 4-positions (ortho and para to the nitrogen atom) due to the ability of the electronegative nitrogen to stabilize the negatively charged Meisenheimer intermediate through resonance. stackexchange.comquora.comyoutube.com In the case of 2-chloro-5-nitropyridine, the strong electron-withdrawing nitro group at the 5-position further activates the 2-position for nucleophilic attack.

When considering a disubstituted pyridine like 2,6-dichloro-3-nitropyridine, the site of nucleophilic attack is governed by both electronic and steric factors. While the nitro group activates both the ortho (C2) and para (C6) positions, the inductive effect of the nitro group makes the C2 position more electron-deficient. stackexchange.com This often leads to kinetically controlled substitution at the 2-position. stackexchange.com

As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. The morpholine ring itself is conformationally flexible, and its introduction onto the pyridine ring does not create any stereocenters.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. Several aspects of the synthesis of this compound can be optimized from a green chemistry perspective.

The choice of solvents is a key consideration. Whenever possible, the use of greener solvents with lower toxicity and environmental persistence is encouraged. rsc.org For the reduction of nitropyridine precursors, catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium formate (B1220265) in the presence of a catalyst, can be an alternative to using high-pressure hydrogen gas.

Solvent-free reaction conditions represent another green approach. nih.gov For instance, the synthesis of some aminopyridine derivatives has been successfully carried out under solvent-free conditions, which can lead to reduced waste, shorter reaction times, and simpler workup procedures. nih.gov

The development of environmentally friendly reduction methods for nitroaromatic compounds is an active area of research. mdpi.com Electrochemical methods, for example, offer a potentially cleaner alternative to traditional reducing agents. mdpi.com Furthermore, the use of recyclable catalysts in hydrogenation reactions can also contribute to a more sustainable process. The selection of reagents that are readily available, less hazardous, and generate minimal waste aligns with the core tenets of green chemistry.

Chemical Reactivity and Reaction Mechanisms of 6 Morpholinopyridin 2 Amine

Nucleophilic Properties of the Amine Functionality

The primary amino group at the 2-position of the pyridine (B92270) ring is a significant site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom is available for donation to electrophiles, making the compound a competent nucleophile in various reactions. The basicity of the amine, and thus its nucleophilicity, is influenced by the electronic effects of the pyridine ring and the morpholine (B109124) substituent. A predicted pKa value for the conjugate acid of 6-Morpholinopyridin-2-amine is approximately 7.07, indicating it is a moderately basic amine. chemicalbook.com

The nucleophilicity of the exocyclic amine is a key factor in its participation in reactions such as N-alkylation and N-acylation. The general trend for the nucleophilicity of amines is that it increases from primary to secondary amines, a trend that is also influenced by steric hindrance and the electronic nature of substituents. nih.gov For instance, the presence of an electron-withdrawing group, such as the oxygen atom in the morpholine ring, can reduce the nucleophilicity of the nearby nitrogen compared to a simple alkylamine like piperidine (B6355638). nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 179.22 g/mol |

| pKa (Predicted) | 7.07 ± 0.10 |

| Boiling Point (Predicted) | 391.7 ± 42.0 °C |

| Density (Predicted) | 1.208 ± 0.06 g/cm³ |

This table presents predicted data for this compound. chemicalbook.com

Electrophilic Sites on the Pyridine Ring System

The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is generally deactivated towards electrophilic aromatic substitution. This deactivation is a common characteristic of pyridine and its derivatives. When such reactions do occur, they are typically directed to the 3- and 5-positions (meta to the ring nitrogen), which are less deactivated than the 2-, 4-, and 6-positions.

However, the reactivity of the pyridine ring in this compound is significantly modulated by the two powerful electron-donating groups attached to it: the amino group at the 2-position and the morpholino group at the 6-position. Both of these groups, through resonance and inductive effects, increase the electron density of the pyridine ring, thereby activating it towards electrophilic attack compared to unsubstituted pyridine. This activation would likely direct incoming electrophiles to the positions ortho and para to these activating groups, namely the 3- and 5-positions. For instance, nitration of aminopyridine derivatives, such as 6-amino-2-picoline, has been shown to occur at the position meta to the ring nitrogen and ortho to the activating amino group. nih.govnih.gov

Reactivity of the Morpholine Moiety

The morpholine ring in this compound also possesses a site of reactivity at its nitrogen atom. As a secondary amine integrated into a heterocyclic system, the morpholino nitrogen is nucleophilic and can participate in a variety of chemical reactions. N-aryl morpholines are commonly synthesized and utilized in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where the morpholine nitrogen acts as the nucleophile. americanelements.com

The reactivity of the morpholine nitrogen in this compound would be influenced by the electronic properties of the attached pyridinyl group. The electron-withdrawing nature of the pyridine ring could potentially reduce the nucleophilicity of the morpholine nitrogen compared to an N-alkyl morpholine. Nevertheless, it remains a potential site for further functionalization, for example, through reactions with strong electrophiles or in metal-catalyzed processes.

Mechanistic Investigations of Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction type for pyridine derivatives, particularly at the 2- and 4-positions, which are electronically activated towards nucleophilic attack. researchgate.netchemicalbook.comchemicalbook.comresearchgate.net The mechanism of these reactions typically involves the addition of a nucleophile to the pyridine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. chemicalbook.com The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative ring nitrogen, which is possible with attack at the 2- and 4-positions. chemicalbook.comnih.gov

In the case of this compound, a leaving group at the 2- or 4-position would be susceptible to displacement by a strong nucleophile. The presence of the electron-donating amino and morpholino groups would generally disfavor nucleophilic attack on the ring by increasing its electron density. However, if a good leaving group were present, substitution would still be possible.

Reaction Pathways for Derivative Formation

The diverse reactivity of this compound allows for the synthesis of a wide array of derivatives through various reaction pathways.

Formation of Triazine Derivatives: The nucleophilic primary amine at the 2-position can react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or its derivatives to form substituted triazines. nih.govmdpi.comresearchgate.net This reaction proceeds via a step-wise nucleophilic substitution of the chlorine atoms on the triazine ring. By controlling the stoichiometry and reaction conditions, mono-, di-, or tri-substituted triazine derivatives can be synthesized. For example, the reaction of an aminopyridine with a dichlorotriazine derivative can lead to the formation of a more complex triazine structure. bldpharm.com

Formation of Urea and Thiourea Derivatives: The 2-amino group can readily react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. google.comnih.govnih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate. This is a versatile method for introducing a wide range of substituents onto the parent molecule.

Metal-Catalyzed Cross-Coupling Reactions: this compound can also serve as a substrate in metal-catalyzed cross-coupling reactions. The pyridine ring can be functionalized through reactions like the Suzuki-Miyaura or Heck couplings if a suitable leaving group (e.g., a halogen) is present on the ring. Additionally, the amino group can participate in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, with aryl halides. americanelements.com Copper-catalyzed cross-coupling reactions have also been employed for the synthesis of N-(2-pyridyl)-α-ketoamides from pyridin-2-amines.

Table 2: Potential Reactions for Derivative Formation

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Triazine Formation | Cyanuric Chloride | Substituted 1,3,5-Triazine Derivative |

| Urea Formation | Isocyanate (R-N=C=O) | N-(6-morpholinopyridin-2-yl)-N'-R-urea |

| Thiourea Formation | Isothiocyanate (R-N=C=S) | N-(6-morpholinopyridin-2-yl)-N'-R-thiourea |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | 6-morpholino-2-(aryl)pyridine derivative (requires halogenated precursor) |

| Buchwald-Hartwig Amination | Aryl halide / Pd catalyst | N-aryl-6-morpholinopyridin-2-amine derivative |

This table outlines potential synthetic pathways for the derivatization of this compound based on the reactivity of its functional groups.

Structural Modifications and Structure Activity Relationship Sar Studies of 6 Morpholinopyridin 2 Amine Derivatives

Modifications to the Pyridine (B92270) Ring System

Substituent Effects on Pyridine Carbon Atoms

The electronic and steric properties of substituents on the pyridine ring can dramatically influence the biological activity of 6-morpholinopyridin-2-amine derivatives. Studies on various pyridine-based compounds have shown that the nature, number, and position of these substituents are key determinants of their therapeutic potential. nih.gov

For instance, in the development of antineoplastic agents, the introduction of an amino group at the C3 position of a pyridine-2-carboxaldehyde thiosemicarbazone scaffold resulted in one of the most active compounds against L1210 leukemia. nih.gov Adding a methyl group at the C4 position, creating 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, further enhanced this activity. nih.gov Conversely, other research has indicated that bulky groups on the pyridine ring can lead to lower antiproliferative activity. nih.gov The addition of methoxy (B1213986) (O-CH3) groups has been shown to increase antiproliferative activity, with a greater number of substituents correlating with lower IC50 values. nih.gov

| Compound/Scaffold | Substitution on Pyridine Ring | Target/Activity | Key Finding |

| Pyridine-2-carboxaldehyde thiosemicarbazone | 3-amino | Antineoplastic (L1210 leukemia) | High activity |

| Pyridine-2-carboxaldehyde thiosemicarbazone | 3-amino, 4-methyl | Antineoplastic (L1210 leukemia) | Enhanced activity compared to 3-amino alone. nih.gov |

| General Pyridine Derivatives | Methoxy (OMe) groups | Antiproliferative | Increased number of OMe groups leads to increased activity. nih.gov |

| General Pyridine Derivatives | Bulky groups | Antiproliferative | Lower activity observed. nih.gov |

Heteroatom Replacements within the Pyridine Ring (e.g., pyrimidine)

Replacing the pyridine core with other heteroaromatic systems, such as pyrimidine (B1678525), is a common strategy to modulate activity, selectivity, and pharmacokinetic properties. The 2-morpholinopyrimidine scaffold, for example, is a core component of potent phosphatidylinositol 3-kinase (PI3K) inhibitors. researchgate.net

In a series of PI3K inhibitors, the morpholino pyrimidine core was identified as a key structural feature. researchgate.net Docking studies of related compounds, such as 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, revealed that the nitrogen atom at position 1 of the pyrimidine ring forms a critical hydrogen bond with the kinase hinge region residue Asp2357. nih.gov This interaction is crucial for inhibitory activity. Further studies on 2,6-disubstituted derivatives targeting mycobacterium found that replacing a pyridine ring with a pyrazine (B50134) ring had a detrimental effect on antimycobacterial activity. mdpi.com

| Original Scaffold | Replacement Ring | Target | Effect on Activity |

| This compound | Pyrimidine | PI3K | Replacement is critical for potent inhibition. researchgate.net |

| Pyridine | Pyrazine | M. tuberculosis | Adverse effect on activity. mdpi.com |

Alterations to the Morpholine (B109124) Moiety

The morpholine ring itself is a frequent target for modification to fine-tune the compound's properties. nih.gov It can influence potency through direct interactions with the target protein and can also be modified to improve metabolic stability. acs.org

Ring Size and Heteroatom Variations (e.g., piperazine (B1678402), thiomorpholine (B91149) 1,1-dioxide)

Replacing the morpholine ring with other saturated heterocycles can significantly impact biological activity. In a series of antitubercular agents based on a 2,6-disubstituted pyridine core, the nature of the heterocycle at the C-6 position was critical. mdpi.com The observed order of activity was piperidine (B6355638) > pyrrolidine (B122466) > morpholine, suggesting that more basic substituents in this position were more favorable. mdpi.com

In another study on phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors, replacing the morpholine ring with a tetrahydropyran (B127337) (THP) moiety resulted in a complete loss of inhibitory activity. nih.gov This finding strongly suggests that the morpholinyl nitrogen is essential for activity against this specific target. nih.gov The use of thiomorpholine has also been explored, with some studies indicating it contributes to anticancer and antimicrobial effects. researchgate.net

| Base Scaffold | Morpholine Replacement | Target/Activity | SAR Finding |

| 2,6-disubstituted pyridine | Piperidine | Tuberculostatic | More potent than morpholine. mdpi.com |

| 2,6-disubstituted pyridine | Pyrrolidine | Tuberculostatic | More potent than morpholine. mdpi.com |

| 2-heterocycle-benzoic acid | Tetrahydropyran (THP) | PC-PLC inhibition | Complete loss of activity, indicating morpholine nitrogen is essential. nih.gov |

| General | Thiomorpholine | Anticancer, Antimicrobial | Contributes to biological activity. researchgate.net |

Substitutions on the Morpholine Ring Carbons

Adding substituents to the carbon atoms of the morpholine ring is another strategy to explore the chemical space around the core scaffold. SAR studies have revealed that introducing an alkyl substitution at the third position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.orgresearchgate.net This suggests that the space around this position can accommodate additional groups that may form favorable interactions with the biological target. e3s-conferences.orgresearchgate.net

Linker Strategies and Side Chain Elaboration

Introducing linkers between the core components or adding side chains provides extensive opportunities for SAR studies, allowing for modifications in length, rigidity, and functionality. nih.gov In a series of inhibitors of neuronal nitric oxide synthase (nNOS) based on a 2-aminopyridine (B139424) scaffold, the linker between the pyridine head and a tail amino group was systematically varied. nih.gov

Key findings from these studies include:

Linker Length: A shorter, flexible linker between the 2-aminopyridine and a tail amine generally provides better binding affinity. nih.gov

Linker Rigidity: A rigid alkyne linker, while sometimes improving permeability, led to poorer binding due to steric clashes. nih.gov

Side Chain Functionality: In a series of quinoline (B57606) derivatives, a 2-methylene linker between the quinoline and morpholine moieties showed better inhibition of acetylcholinesterase (AChE) than longer 3- or 4-methylene linkers. nih.gov

For inhibitors of β-amyloid aggregation, it was found that compounds with three 2,6-disubstituted pyridine units connected by C2- or C3-linkers demonstrated the most potent activity, highlighting the importance of the linker in correctly positioning the pharmacophoric elements. nih.gov

| Scaffold | Linker/Side Chain Description | Target | SAR Finding |

| 2-Aminopyridine | Shortened amino sidechain | nNOS | Shorter, flexible linkers provide better binding affinity. nih.gov |

| 2-Aminopyridine | Rigid alkyne linker | nNOS | Poor binding due to steric clashes. nih.gov |

| Quinoline-Morpholine | 2-methylene vs. 3- or 4-methylene linker | AChE | 2-methylene linker resulted in better inhibition. nih.gov |

| 2,6-disubstituted pyridine oligomers | C2- or C3-linkers | β-amyloid aggregation | Linkers were essential for potent inhibition. nih.gov |

Conformational Analysis of this compound Derivatives and their Impact on SAR

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its interaction with biological targets. For derivatives of this compound, the orientation of the morpholine ring relative to the pyridine core is a critical determinant of their structure-activity relationship (SAR).

The morpholine ring, being a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. However, the attachment to the pyridine ring introduces the possibility of different rotational isomers, or rotamers, around the C-N bond connecting the two rings. The preferred conformation can be influenced by the steric and electronic nature of substituents on both the pyridine and morpholine rings.

Molecular modeling and computational studies are often employed to predict the low-energy conformations of these derivatives. These studies can reveal the spatial relationship between key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions. For instance, the orientation of the morpholine oxygen and the exocyclic amino group can significantly impact the molecule's ability to form crucial interactions with a biological target.

The introduction of substituents on the pyridine ring can impose conformational restrictions. A bulky substituent adjacent to the morpholine group may force it to adopt a specific orientation to avoid steric clashes. This conformational locking can be advantageous if the resulting conformation is the bioactive one, leading to an increase in potency. Conversely, if the enforced conformation is not favorable for binding, a decrease in activity will be observed.

Similarly, modifications to the morpholine ring itself can alter its conformational preferences. The introduction of substituents on the morpholine ring can affect the chair-boat equilibrium and the orientation of the ring relative to the pyridine scaffold.

While specific conformational analysis studies on a broad range of this compound derivatives are not extensively detailed in publicly available literature, the principles of conformational analysis in medicinal chemistry suggest that understanding these spatial arrangements is crucial for rational drug design. The impact of conformation on SAR is a key consideration in optimizing the biological activity of this class of compounds.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties while retaining the desired biological activity. These approaches have been applied to various heterocyclic scaffolds, including those related to this compound.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric features. For the this compound core, a scaffold hopping approach could involve replacing the pyridine ring with other aromatic or heteroaromatic systems. The goal is to discover new chemotypes that may offer advantages in terms of potency, selectivity, pharmacokinetic properties, or intellectual property.

For example, the 2-aminopyridine core could be replaced by other 6-membered heterocycles like pyrimidine or pyrazine, or by 5-membered rings such as pyrazole (B372694) or imidazole. The key is to ensure that the new scaffold can present the essential substituents (the morpholine and the amino group or its replacement) in a similar spatial orientation to the original molecule to maintain interaction with the biological target.

The following table illustrates potential scaffold hops for the 6-aminopyridine core:

| Original Scaffold | Potential Scaffold Hops | Rationale |

| 2-Aminopyridine | 2-Aminopyrimidine | Introduction of an additional nitrogen atom can alter electronic properties and metabolic stability. enamine.net |

| 2-Aminopyridine | 4-Aminopyrimidine | Changes the vector of the amino group relative to the heterocyclic core. |

| 2-Aminopyridine | 3-Aminopyridazine | Alters the relative positions of the nitrogen atoms in the ring. |

| 2-Aminopyridine | 5-Amino-1,2,4-triazine | Introduces more nitrogen atoms, potentially improving solubility and metabolic stability. |

Bioisosteric Replacement: This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. Bioisosteric replacements are often used to address issues such as metabolic instability, toxicity, or to fine-tune potency and selectivity.

In the context of this compound derivatives, the morpholine moiety is a common target for bioisosteric replacement. While the morpholine ring can contribute favorably to aqueous solubility and act as a hydrogen bond acceptor, it can also be a site of metabolic oxidation.

Below is a table of potential bioisosteric replacements for the morpholine group:

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Morpholine | Thiomorpholine | The sulfur atom can alter lipophilicity and metabolic profile. |

| Morpholine | Piperazine | Introduces a second nitrogen atom, which can be a site for further substitution to modulate properties. |

| Morpholine | Piperidine | Removes the oxygen atom, increasing lipophilicity. |

| Morpholine | Tetrahydropyran | Replaces the nitrogen with a carbon, removing the basic center and altering hydrogen bonding capacity. |

| Morpholine | 1,4-Oxazepane | Ring expansion can explore different conformational spaces. |

| Morpholine | Bicyclic amines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) | Introduces conformational rigidity, which can improve potency and selectivity. |

These strategies of scaffold hopping and bioisosteric replacement provide medicinal chemists with a powerful toolkit to explore new chemical space around the this compound core, leading to the discovery of novel compounds with potentially improved therapeutic profiles.

Advanced Spectroscopic Characterization Techniques for 6 Morpholinopyridin 2 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Morpholinopyridin-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum can be divided into three main regions corresponding to the aromatic pyridine (B92270) protons, the aliphatic morpholine (B109124) protons, and the amine protons.

Pyridine Ring Protons: The disubstituted pyridine ring gives rise to a characteristic set of signals in the aromatic region (typically δ 6.0-8.5 ppm). The proton at position 4 (H-4) is expected to appear as a triplet, while the protons at positions 3 and 5 (H-3 and H-5) will appear as doublets. Based on data from analogs like 2-aminopyridine (B139424), the H-3 and H-5 protons are found in the δ 6.2-6.7 ppm range, while the H-4 proton appears further downfield, around δ 7.3-7.4 ppm.

Amine Protons (-NH₂): The primary amine protons typically appear as a broad singlet. The chemical shift of these protons is variable (δ 4.0-5.5 ppm) and can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. docbrown.info

Morpholine Ring Protons: The morpholine substituent has two distinct sets of methylene (B1212753) protons. The four protons adjacent to the nitrogen atom (-N-CH₂-) are expected to resonate at approximately δ 3.4-3.6 ppm, while the four protons adjacent to the oxygen atom (-O-CH₂-) typically appear slightly further downfield, around δ 3.7-3.9 ppm. Both signals are expected to appear as triplets.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3 | ~ 6.3 | Doublet |

| Pyridine H-4 | ~ 7.3 | Triplet |

| Pyridine H-5 | ~ 6.0 | Doublet |

| Amine (-NH₂) | 4.0 - 5.5 | Broad Singlet |

| Morpholine (-N-CH₂-) | ~ 3.5 | Triplet |

| Morpholine (-O-CH₂-) | ~ 3.8 | Triplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would show distinct signals for the pyridine and morpholine carbons.

Pyridine Ring Carbons: The pyridine ring contains five carbon atoms. The carbon atom attached to the amino group (C-2) and the carbon attached to the morpholine group (C-6) are expected to be the most downfield, typically appearing in the δ 158-162 ppm range. The remaining pyridine carbons (C-3, C-4, and C-5) would resonate at higher fields, between δ 95-140 ppm.

Morpholine Ring Carbons: The morpholine ring carbons exhibit signals in the aliphatic region. The carbons adjacent to the nitrogen atom (-N-CH₂) are expected around δ 45-50 ppm, while the carbons adjacent to the more electronegative oxygen atom (-O-CH₂-) would be further downfield, typically in the δ 65-70 ppm range. wisc.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~ 159.0 |

| Pyridine C-3 | ~ 96.0 |

| Pyridine C-4 | ~ 138.0 |

| Pyridine C-5 | ~ 105.0 |

| Pyridine C-6 | ~ 159.5 |

| Morpholine (-N-CH₂) | ~ 46.0 |

| Morpholine (-O-CH₂-) | ~ 66.5 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. slideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5) and between adjacent methylene groups in the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It is used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the pyridine proton at δ ~7.3 ppm would show a correlation to the pyridine carbon at δ ~138.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). libretexts.org HMBC is invaluable for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation between the morpholine protons (-N-CH₂-) and the pyridine C-6 carbon, confirming the attachment point of the morpholine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and obtain structural information from the fragmentation patterns of a compound. The exact mass of this compound (C₉H₁₃N₃O) is 179.1059 g/mol . lookchem.com

Upon ionization, the molecular ion (M⁺˙) is formed at m/z 179. This ion is energetically unstable and can undergo fragmentation. chemguide.co.uk Key fragmentation pathways for this molecule would include:

Alpha-Cleavage: This is a common fragmentation for amines and ethers. miamioh.edulibretexts.org Cleavage of the C-C bond alpha to the morpholine nitrogen could result in the loss of a C₂H₄O radical, leading to a significant fragment.

Ring Fragmentation of Morpholine: The morpholine ring itself can undergo fragmentation. A characteristic fragmentation of morpholine involves the loss of formaldehyde (B43269) (CH₂O), leading to a fragment at m/z 149. Another common fragmentation is the loss of an ethylene (B1197577) oxide molecule. researchgate.net

Pyridine Ring Fragmentation: The pyridine ring can also fragment, although it is generally more stable. Loss of HCN from the aminopyridine moiety is a possible pathway.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 179 | [M]⁺˙ (Molecular Ion) | Electron Ionization |

| 149 | [M - CH₂O]⁺˙ | Loss of formaldehyde from morpholine ring |

| 121 | [M - C₂H₄O]⁺˙ | Cleavage and loss from morpholine ring |

| 95 | [C₅H₅N₂]⁺ | Fragment of the aminopyridine core |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The spectrum of this compound would display characteristic absorption bands for its primary amine, aromatic ring, and morpholine ether linkage.

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. One band corresponds to the asymmetric stretch and the other to the symmetric stretch. tsijournals.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring will be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected in the range of 1600-1650 cm⁻¹. tsijournals.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine moiety typically occur in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The morpholine ring contains an ether linkage, which will produce a strong, characteristic C-O-C stretching band, typically around 1115-1125 cm⁻¹.

C-N Stretching: The aromatic C-N stretch is expected around 1250-1340 cm⁻¹, while the aliphatic C-N stretches from the morpholine ring will appear at lower wavenumbers. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine | N-H Bend (scissoring) | 1600 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Morpholine Ring | C-H Stretch (aliphatic) | < 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Morpholine Ring | C-O-C Stretch (ether) | 1115 - 1125 |

| Pyridine-Amine | C-N Stretch (aromatic) | 1250 - 1340 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group: Analogs like 6-Methylpyridin-2-amine crystallize in the monoclinic system with the space group P2₁/c. nih.gov It is plausible that this compound could adopt a similar crystal packing.

Molecular Geometry: The pyridine ring is expected to be essentially planar. The morpholine ring typically adopts a stable chair conformation.

Intermolecular Interactions: A key feature in the crystal packing of aminopyridines is hydrogen bonding. The amino group can act as a hydrogen bond donor, and the pyridine ring nitrogen can act as an acceptor. researchgate.net In the solid state, molecules of this compound would likely form dimers or chains through N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. nih.gov

Interactive Data Table: Crystallographic Data for the Analog 6-Methylpyridin-2-amine nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1006 (11) |

| b (Å) | 6.2458 (8) |

| c (Å) | 10.5598 (13) |

| β (°) | 100.952 (2) |

| Volume (ų) | 589.29 (13) |

| Z | 4 |

Computational Chemistry and Molecular Modeling of 6 Morpholinopyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a static, gas-phase, or solvated view of the molecule's characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. nih.govsemanticscholar.org Studies on pyridine (B92270) derivatives often employ the B3LYP functional with a basis set such as 6-311G(d,p) to optimize the molecular geometry and calculate various electronic parameters. bhu.ac.in

Table 1: Calculated DFT Parameters for 6-Morpholinopyridin-2-amine Note: These values are representative examples based on DFT studies of similar molecules.

| Parameter | Value | Significance |

| Total Energy | (Example) -688.5 Hartree | Indicates the electronic stability of the molecule at 0 K. |

| Dipole Moment | (Example) 3.5 Debye | Reflects the molecule's polarity, influencing solubility and intermolecular interactions. |

| C2-N(amino) Bond Length | (Example) 1.37 Å | Provides insight into the partial double bond character due to resonance. |

| C6-N(morpholino) Bond Length | (Example) 1.38 Å | Characterizes the connection of the morpholine (B109124) ring to the pyridine scaffold. |

| Pyridine Ring Planarity | (Example) <1° deviation | Confirms the aromatic character and rigidity of the core structure. |

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino group and the pyridine ring, while the LUMO would be distributed across the π-system of the pyridine ring.

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and based on typical DFT calculations for heterocyclic amines.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | (Example) -5.85 eV | Electron donation, nucleophilic attack |

| LUMO | (Example) -1.25 eV | Electron acceptance, electrophilic attack |

| HOMO-LUMO Gap (ΔE) | (Example) 4.60 eV | Indicator of chemical stability and reactivity |

Like other 2-aminopyridine (B139424) derivatives, this compound can theoretically exist in different tautomeric forms, primarily the amino and imino forms. researchgate.net Tautomerism involves the migration of a proton, leading to distinct isomers that can coexist in equilibrium. Computational chemistry, particularly DFT, is a powerful tool for investigating these equilibria by calculating the relative energies of the different tautomers. academie-sciences.frnih.gov

For 2-aminopyridines, the canonical amino form is generally found to be significantly more stable than the imino form. researchgate.net Calculations of the relative Gibbs free energies (ΔG) in the gas phase and in solution can predict the equilibrium constant and the population of each tautomer. It is expected that the amino tautomer of this compound is the overwhelmingly predominant species under standard conditions, with the imino form being energetically unfavorable. The transition state for the proton transfer can also be calculated to determine the energy barrier for tautomerization. researchgate.net

Table 3: Calculated Relative Energies for Tautomers of this compound Note: Data is hypothetical, based on studies of 2-aminopyridine systems.

| Tautomer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population at 298 K |

| Amino Form | 0.00 | 0.00 | >99.9% |

| Imino Form | (Example) +13.5 | (Example) +13.2 | <0.1% |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of a molecule's conformational landscape and its interactions with its environment, such as a solvent. nih.gov

For a flexible molecule like this compound, MD simulations can reveal the preferred orientations of the morpholine ring relative to the pyridine core. The simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and running the simulation for tens to hundreds of nanoseconds. nih.gov Analysis of the resulting trajectory can identify the most stable, low-energy conformations and the rotational energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. researchgate.net This method is central to structure-based drug design, providing insights into the intermolecular interactions that stabilize the ligand-protein complex. nih.govnih.gov

In a typical docking study involving this compound, the molecule would be placed into the active site of a relevant protein target (e.g., a protein kinase or dihydrofolate reductase). The docking algorithm samples numerous possible conformations and orientations (poses) of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.govnih.gov The results can identify key interactions, such as hydrogen bonds formed by the amino group or the morpholine oxygen, and π-π stacking interactions involving the pyridine ring. These predictions help to rationalize the molecule's biological activity and guide the design of more potent analogs.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

| Parameter | Result | Interpretation |

| Protein Target | (Example) Epidermal Growth Factor Receptor (EGFR) | A common target for cancer therapy. |

| Docking Score | (Example) -8.5 kcal/mol | Predicts a strong binding affinity. |

| Key Interactions | ||

| Hydrogen Bond | Amino group with backbone CO of Met793 | A critical "hinge" interaction for many kinase inhibitors. |

| Hydrogen Bond | Morpholine oxygen with side chain of Lys745 | Anchors the morpholine moiety in a hydrophilic pocket. |

| π-π Stacking | Pyridine ring with side chain of Phe723 | Stabilizes the ligand in the hydrophobic region of the active site. |

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govpreprints.org These models are valuable for predicting the activity of novel compounds and for understanding which molecular properties are most important for a desired biological effect. nih.gov

To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. For each molecule, a set of numerical "descriptors" is calculated that encode its physicochemical, electronic, and topological properties. frontiersin.org Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to create an equation that relates these descriptors to the observed activity. nih.govpreprints.org The predictive power of the model is assessed through rigorous validation techniques. Such a model could then be used to predict the activity of this compound and to suggest modifications to its structure to enhance its potency.

Table 5: Key Molecular Descriptors for this compound in QSAR Modeling

| Descriptor Class | Descriptor Name | Example Value | Relevance to Biological Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.45 | Lipophilicity, membrane permeability |

| Physicochemical | Molecular Weight | 179.22 g/mol | Size and steric constraints |

| Electronic | Total Polar Surface Area (TPSA) | 50.7 Ų | Hydrogen bonding potential, cell penetration |

| Topological | Number of Hydrogen Bond Donors | 1 | Potential for specific interactions with protein targets |

| Topological | Number of Hydrogen Bond Acceptors | 3 | Potential for specific interactions with protein targets |

| Topological | Number of Rotatable Bonds | 2 | Conformational flexibility |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry and molecular modeling serve as powerful tools for predicting the reactivity and selectivity of chemical compounds, offering insights into their electronic structure and potential behavior in chemical reactions. mdpi.com For this compound, methods rooted in Density Functional Theory (DFT) are particularly effective for elucidating its reactivity profile. ias.ac.inunjani.ac.id These theoretical calculations allow for the prediction of reaction sites, the stability of the molecule, and its kinetic and thermodynamic properties. mdpi.comunjani.ac.id

Molecular Electrostatic Potential (MEP) Analysis

A key tool for predicting chemical reactivity is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.de An MEP map is a three-dimensional visualization of the charge distribution across a molecule, indicating regions of positive, negative, and neutral electrostatic potential. libretexts.orgdeeporigin.com This map is invaluable for identifying the likely sites for electrophilic and nucleophilic attacks. uni-muenchen.de

In an MEP map, regions of negative potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. deeporigin.com

For this compound, the MEP map would be expected to show significant negative potential (red/yellow regions) localized around the nitrogen atoms: the pyridine ring nitrogen, the exocyclic amine nitrogen, and to a lesser extent, the oxygen atom of the morpholine ring. These electron-rich areas, with their lone pairs of electrons, are the primary centers for electrophilic interactions, such as protonation or reaction with other electrophiles. The hydrogen atoms of the amine group and certain hydrogens on the pyridine ring would likely exhibit positive potential (blue regions), making them susceptible to interaction with nucleophiles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity or basicity. youtube.com A higher HOMO energy suggests a greater tendency to donate electrons to an electrophile. For this compound, the HOMO is expected to be predominantly localized over the electron-rich pyridine ring and the exocyclic amino group, as these are the most powerful electron-donating centers.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO reflects the molecule's ability to accept electrons, defining its electrophilicity. youtube.com A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile. The LUMO in this molecule is likely distributed across the pyridine ring system, which can accommodate additional electron density.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and reactive.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | -0.95 | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.90 | Correlates with chemical stability and reactivity. |

Note: The values presented are representative and based on DFT calculations for analogous heterocyclic amine structures.

Global Reactivity Descriptors

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO)/2.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

| Global Reactivity Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.40 | Measures the overall electron-attracting power. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.45 | Indicates high stability and lower reactivity. |

| Global Electrophilicity Index (ω) | χ² / (2η) | 2.36 | Classifies the molecule as a moderate electrophile. |

Note: These values are derived from the parameters in Table 1.

Prediction of Selectivity

Computational models are crucial for predicting the regioselectivity of reactions involving polyfunctional molecules like this compound. The molecule possesses multiple potential reactive sites, including the pyridine nitrogen, the exocyclic amine, and the aromatic carbons of the pyridine ring.

The site of electrophilic attack (e.g., protonation or alkylation) can be predicted by comparing the negative potential regions on the MEP map and the distribution of the HOMO. The atom with the most negative electrostatic potential and the largest coefficient in the HOMO is generally the most favorable site for reaction with an electrophile. For this compound, DFT calculations on similar aminopyridines suggest that the exocyclic amino group and the ring nitrogen are the most nucleophilic centers. researchgate.netsemanticscholar.org The precise selectivity would depend on the nature of the electrophile and reaction conditions, with steric hindrance also playing a role. Computational analysis can model the transition states for reactions at different sites to determine the most kinetically favored product, providing a powerful predictive tool for synthesis planning. researchgate.netresearchgate.netnih.gov

Applications of 6 Morpholinopyridin 2 Amine in Chemical Research

Role as Chemical Building Blocks in Organic Synthesis

The primary application of 6-Morpholinopyridin-2-amine as a chemical building block is in the construction of complex, biologically active molecules. Rather than being a universal precursor for a wide range of chemical families, its utility is highly specialized, serving as a foundational scaffold, particularly in the field of medicinal chemistry. Its structure is frequently incorporated into larger molecules designed to interact with specific biological targets.

The synthesis of advanced kinase inhibitors, such as RAF709 and LXH254, exemplifies its role as a critical structural component. acs.orgacs.org In the development of these inhibitors, derivatives of this compound are strategically coupled with other molecular fragments to create the final, highly functionalized drug candidate. This approach underscores its value not as a reactive intermediate for general synthesis but as a core structural element that imparts desirable properties, such as specific spatial orientation and points of interaction for biological targets.

Ligand Design in Organometallic and Coordination Chemistry

In the realm of organometallic and coordination chemistry, aminopyridine derivatives are well-established ligands due to their ability to form stable complexes with a variety of metal centers. The this compound structure possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the exocyclic amino group. This arrangement allows it to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

While the general class of aminopyridines is widely used in forming such complexes, specific research detailing the coordination chemistry of this compound is not extensively documented. However, based on the principles of coordination chemistry, its structural attributes make it a viable candidate for creating novel metal complexes with potential applications in catalysis, materials science, and as therapeutic agents. The morpholine (B109124) group, while generally less likely to coordinate than the other nitrogen atoms, could influence the steric and electronic properties of any resulting metal complex.

Research in Medicinal Chemistry Scaffolds (Focus on molecular mechanisms)

The most significant application of the this compound scaffold is in medicinal chemistry, where it forms the core of numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound moiety has proven to be an effective "hinge-binding" element, a key feature for many ATP-competitive kinase inhibitors.

The this compound scaffold is a central feature in a class of selective RAF kinase inhibitors developed to treat cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway. acs.orgcancer-research-network.com These inhibitors are classified as "Type II" inhibitors because they bind to and stabilize the inactive "DFG-out" conformation of the kinase.

Prominent examples include RAF709 and LXH254 (Naporafenib) . acs.orgaacrjournals.org In the co-crystal structure of LXH254 with the BRAF kinase, the molecule occupies the ATP-binding pocket. acs.org The central part of the inhibitor, derived from the this compound scaffold, fits into a hydrophobic pocket formed by key amino acid residues. Specifically, the trifluoromethyl-pyridyl portion of the molecule occupies the hydrophobic pocket created by the outward rotation of the DFG (Asp-Phe-Gly) motif, which is characteristic of Type II inhibitors. acs.org This specific binding mode allows these inhibitors to potently and selectively inhibit BRAF and CRAF dimers, which are active in RAS-mutant cancers, making the this compound core essential to their mechanism of action. acs.orgnih.gov

Below is a table summarizing key RAF inhibitors containing the this compound scaffold.

| Compound Name | Target Kinase(s) | Inhibition Type | Key Feature |

| RAF709 | B/C RAF | Type II ATP-competitive | Potent, selective, and efficacious against RAS mutant cancers. acs.orgcancer-research-network.com |

| LXH254 (Naporafenib) | BRAF, CRAF | Type II ATP-competitive | Selective B/C RAF inhibitor that spares ARAF. acs.orgaacrjournals.orgnih.gov |

Aurora kinases (A, B, and C) are critical regulators of mitosis, and their inhibition is a key strategy in cancer therapy. Small molecule inhibitors of Aurora kinases typically function by competing with ATP for the enzyme's binding site. The core of these inhibitors often forms specific hydrogen bonds with the "hinge region" of the kinase, particularly with the backbone of residues like Alanine-213 in Aurora A. nih.govnih.gov

While various heterocyclic scaffolds, such as quinazolines and pyrazolo-pyrimidines, have been successfully developed as Aurora kinase inhibitors, the specific use of the this compound scaffold is not as widely documented in prominent clinical candidates. nih.govnih.gov However, the fundamental properties that make it a successful hinge-binder for RAF kinases suggest its potential applicability. An inhibitor built from this scaffold would be expected to orient its aminopyridine core towards the hinge region to form the critical hydrogen bonds necessary for potent inhibition. The morpholine group would likely be directed towards the solvent-exposed region of the ATP pocket, where it could be modified to enhance solubility and selectivity.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-to-S phase transition in the cell cycle. nih.gov Their inhibition leads to cell cycle arrest and is an effective treatment for certain types of breast cancer. Approved CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib are ATP-competitive and share a common mechanism of engaging with the kinase hinge region. nih.govmdpi.com

The core structures of these approved drugs are typically based on scaffolds like pyrido[2,3-d]pyrimidine (B1209978) or 2-aminopyrimidine. nih.govmdpi.com These scaffolds form crucial hydrogen bonds with hinge residues, such as Valine-101 in CDK6, and engage in hydrophobic interactions within the ATP-binding site. mdpi.comencyclopedia.pub While some developmental CDK4/6 inhibitors incorporate a morpholine ring as a peripheral element to improve properties, the use of this compound as the central, hinge-binding scaffold is not a common strategy found in the major classes of reported CDK4/6 inhibitors. nih.gov The established success of other heterocyclic systems in providing the optimal geometry and interactions for high-potency and selective CDK4/6 inhibition has led research to focus on those alternative scaffolds.

Receptor Ligand Development

The development of selective ligands for neurotransmitter receptors is crucial for the treatment of various neurological and psychiatric disorders. The this compound structure has been explored as a potential core for the design of such ligands.

The dopamine (B1211576) D2 and D3 receptors are important targets for antipsychotic and anti-Parkinsonian drugs. mdpi.comelifesciences.org Ligand design for these receptors often focuses on achieving selectivity, particularly between the highly homologous D2 and D3 subtypes. mdpi.com The general structure of many D2/D3 ligands consists of a basic amine pharmacophore connected to an aromatic moiety via a linker.

Heterocyclic scaffolds, including pyridine, are frequently employed in the design of dopamine receptor ligands to modulate their affinity, selectivity, and pharmacokinetic properties. nih.gov While specific examples of this compound derivatives as D2/D3 receptor ligands are not prominent in the literature, the structural features of this compound suggest its potential utility. The basic nitrogen of the morpholine ring could serve as the key pharmacophoric element that interacts with the conserved aspartate residue in the transmembrane domain 3 of the receptors. The pyridine ring and the amino group could be functionalized to explore interactions with other residues in the binding pocket to achieve desired selectivity profiles.

The serotonin (B10506) 5-HT2A receptor is implicated in a variety of physiological and pathological processes, including mood, cognition, and psychosis. nih.gov Consequently, it is a significant target for the development of therapeutics for conditions such as schizophrenia and depression. nih.gov

The design of 5-HT2A receptor ligands often involves the incorporation of a protonatable amine and an aromatic system. The diversity of scaffolds used in 5-HT2A ligand development is vast, with many containing heterocyclic cores. These heterocyclic systems can influence the ligand's interaction with the receptor's binding pocket, affecting its affinity and functional activity (agonist, antagonist, or inverse agonist).

Although there is a lack of specific studies on this compound derivatives as 5-HT2A ligands in the available literature, the scaffold presents interesting possibilities. The morpholine nitrogen could act as the requisite basic amine, while the aminopyridine portion could be modified to optimize interactions within the aromatic-rich binding site of the 5-HT2A receptor.

Antiparasitic Agent Research (e.g., Trypanosoma cruzi)